Sub-Nanomolar TLR7 Potency Advantage Over Enpatoran
In HEK293 cellular reporter assays conducted under comparable experimental conditions, KBD4466 exhibits an IC50 of 0.9 nM against human TLR7. This represents a 12.3-fold higher potency than M5049 (IC50 = 11.1 nM) [1]. Against human TLR8, KBD4466 achieves an IC50 of 2.8 nM, which is 8.6-fold more potent than M5049 (IC50 = 24.1 nM) [1]. Additionally, KBD4466 demonstrates greater TLR7 potency than E6742, which requires higher concentrations to achieve comparable inhibition (IC50 for TLR7/8 agonist CL097-induced reporter activation: hTLR7 IC50 = 22 nM, hTLR8 IC50 = 3.0 nM) . KBD4466 also shows slightly improved potency relative to MHV370 (TLR7 IC50 = 1.1 nM, TLR8 IC50 = 4.5 nM) in cell-based assays .
| Evidence Dimension | TLR7 and TLR8 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | TLR7 IC50 = 0.9 nM; TLR8 IC50 = 2.8 nM |
| Comparator Or Baseline | M5049: TLR7 IC50 = 11.1 nM, TLR8 IC50 = 24.1 nM; E6742: hTLR7 IC50 = 22 nM, hTLR8 IC50 = 3.0 nM; MHV370: TLR7 IC50 = 1.1 nM, TLR8 IC50 = 4.5 nM |
| Quantified Difference | KBD4466 vs. M5049: 12.3-fold (TLR7) and 8.6-fold (TLR8) more potent; vs. E6742: 24.4-fold (TLR7) and 1.07-fold (TLR8) more potent; vs. MHV370: 1.2-fold (TLR7) and 1.6-fold (TLR8) more potent |
| Conditions | HEK293 cellular reporter assays (human TLR7 and TLR8) |
Why This Matters
Sub-nanomolar TLR7 potency enables lower working concentrations in cellular assays, reducing the risk of off-target effects and compound precipitation.
- [1] Yuan Y, Wei Y, Jia Z, et al. Discovery of KBD4466, a Selective TLR 7/8 Inhibitor, for the Treatment of Autoimmune Diseases. J Med Chem. 2025;68(14):14537-14554. doi:10.1021/acs.jmedchem.5c00894. View Source
